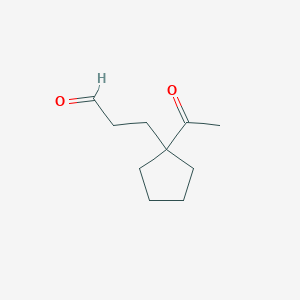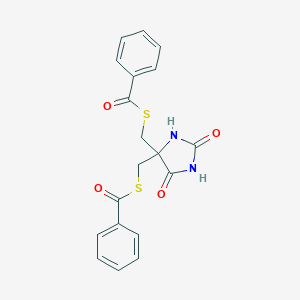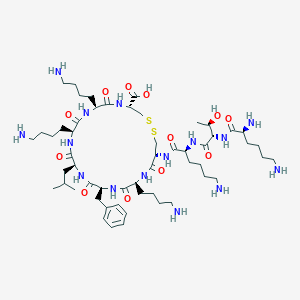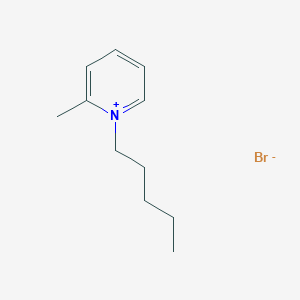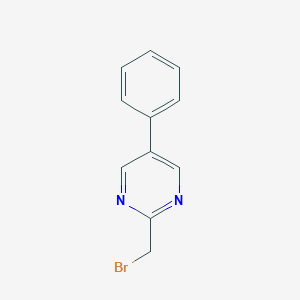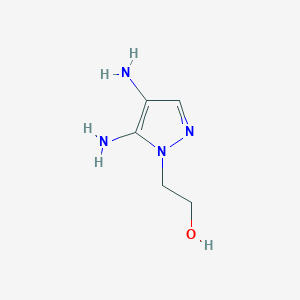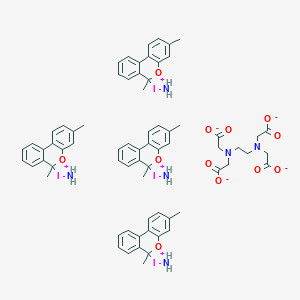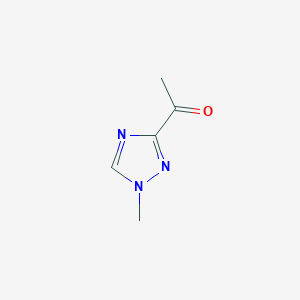
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone is a chemical compound that belongs to the class of triazole compounds. It has been widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone is not well understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and modulating their activity. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone are not well studied. However, it has been shown to have low toxicity in vitro and in vivo. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone in lab experiments include its unique chemical properties, low toxicity, and versatility in synthesis. However, its limitations include its limited solubility in water and its potential to interact with biological macromolecules, which may lead to nonspecific effects.
Direcciones Futuras
There are several future directions for the research on 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone. These include the development of new synthetic methods for its preparation, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with biological macromolecules. Additionally, the development of new applications for its use in catalysis and materials science is an area of interest.
Métodos De Síntesis
The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone can be achieved through various methods. One of the commonly used methods is the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl chloroacetate in the presence of a base, followed by the reaction with hydrazine hydrate. Another method involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl chloroacetate in the presence of sodium hydride, followed by the reaction with hydrazine hydrate.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various biologically active compounds. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Furthermore, it has been used as a probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
153334-38-4 |
|---|---|
Nombre del producto |
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone |
Fórmula molecular |
C5H7N3O |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
1-(1-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-6-3-8(2)7-5/h3H,1-2H3 |
Clave InChI |
KVMDXWVXQJPFLR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C=N1)C |
SMILES canónico |
CC(=O)C1=NN(C=N1)C |
Sinónimos |
Ethanone, 1-(1-methyl-1H-1,2,4-triazol-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



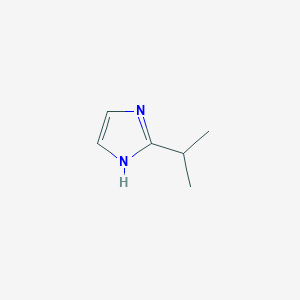
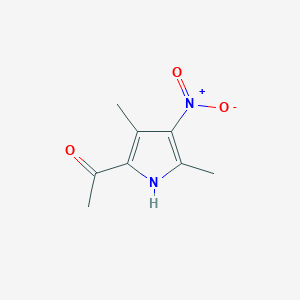
![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
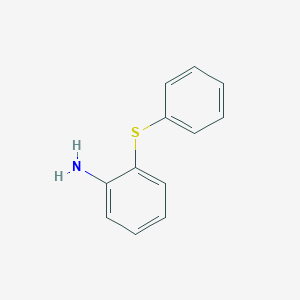
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
